![molecular formula C16H16FN3S B5639192 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione](/img/structure/B5639192.png)
5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione
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Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives typically involves condensation reactions. A related compound, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane, was synthesized via a condensation reaction of pentylamine, 2-fluoroaniline, and formaldehyde in a basic solution, characterized by spectroscopic methods including FT-IR, UV-Vis, 13C, 19F, and 1H NMR (Ferhati et al., 2017). This method could potentially be adapted for the synthesis of 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione by altering the starting materials.
Molecular Structure Analysis
Molecular and crystal structure analyses of triazine derivatives provide insights into their geometric configuration. For example, the molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) were determined using single-crystal XRD, revealing nonplanar structures and H-bonded dimers in the crystal (Askerov et al., 2018). Similar analytical techniques could elucidate the structure of 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione.
Chemical Reactions and Properties
Triazine derivatives engage in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed reactions, leading to a wide range of functional derivatives. A study on C(3)-substituted derivatives of benzo[e][1,2,4]triazine showed significant effects of the substituent on the electronic structure, investigated by spectroscopic methods and theoretical calculations (Bodzioch et al., 2019). These reactions underline the versatility of triazine derivatives in chemical synthesis and modifications.
Physical Properties Analysis
The physical properties of triazine derivatives, such as melting points, solubility, and crystal structure, can vary significantly based on their substitution patterns. Experimental and theoretical analyses of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provided insights into the diverse physical properties influenced by different intermolecular interactions, as evidenced by Hirshfeld surface analysis and quantum mechanical calculations (Shukla et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazine derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of thiacalix[3]triazines highlighted their potential application in chemosensor applications, indicating the ability of triazine derivatives to associate with anions (Nguyen & Luu, 2018). This showcases the chemical versatility and application potential of triazine-based compounds.
properties
IUPAC Name |
5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3S/c17-14-6-8-15(9-7-14)20-12-19(11-18-16(20)21)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQFENDNJXQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione |
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